Quinine salicylate is classified as an alkaloid and a salicylate derivative. It is chemically represented as with a CAS number of 117-72-6 . The compound is synthesized from quinine, which itself is a natural product obtained from the bark of several species of the Cinchona tree. Quinine has been historically significant as an antimalarial agent and continues to be used in various medicinal formulations.
The synthesis of quinine salicylate typically involves esterification reactions between quinine and salicylic acid or its derivatives. The general procedure includes:
Quinine salicylate features a complex molecular structure characterized by:
The molecular structure can be represented as follows:
Quinine salicylate participates in several chemical reactions typical for both alkaloids and salicylates:
The mechanism of action of quinine salicylate primarily relates to its antimalarial properties:
Quinine salicylate exhibits several notable physical and chemical properties:
Quinine salicylate has several scientific applications:
Quinine, a Cinchona alkaloid, traces its pharmacological origins to the Andean highlands, where indigenous Quechua peoples utilized cinchona bark (known as quina-quina) for treating febrile conditions and muscle tremors. Historical records suggest that by the early 17th century, Jesuit missionaries observed native healers employing the bark for symptoms resembling malaria—though scholarly debate persists about whether these fevers were malarial prior to European contact. Molecular evidence indicates Plasmodium falciparum arrived in South America via the transatlantic slave trade in the mid-16th century, enabling local healers to empirically test cinchona against malarial fevers [1] [3].
The transmission of this knowledge to Europe occurred through Jesuit networks. In 1631, the Viceroy of Peru was documented to have been cured of malaria using powdered bark, dispelling the myth of the Countess of Chinchón’s cure. By 1632, bark extracts reached Rome, where Jesuit apothecaries formulated Corticus peruvianus (Peruvian bark powder) for fever management. Antonio de la Calancha’s 1638 account highlighted its efficacy against tertian and quartan agues (malarial fevers), cementing its status in European pharmacopeias [1] [3]. The isolation of quinine as the active principle in 1820 by Pelletier and Caventou marked a turning point, enabling standardized dosing. Adolph Strecker’s 1854 elucidation of its molecular formula (C₂₀H₂₄N₂O₂) laid the groundwork for structural optimization [3] [6].
Table 1: Key Events in Cinchona Alkaloid Development
Year | Event | Key Actors/Evidence |
---|---|---|
Pre-1600 | Indigenous use for "chills" | Quechua healers |
1631 | First documented cure of malaria | Viceroy of Peru |
1632 | Introduction to Rome | Jesuit apothecaries |
1820 | Isolation of quinine | Pelletier and Caventou |
1854 | Molecular formula determination | Adolph Strecker |
The 19th century witnessed parallel advances in salicylate chemistry. Edward Stone’s 1763 demonstration of willow bark (Salix alba) extract for agues (later linked to salicylic acid) revealed anti-inflammatory properties akin to cinchona. By 1870, salicylic acid was synthesized, but its gastric toxicity limited utility. The esterification of salicylic acid into aspirin (acetylsalicylic acid) by Bayer in 1899 mitigated these effects, though its mechanism remained unconfirmed until 1971 [5] [7] [10].
Quinine salicylate emerged as a strategic molecular hybrid addressing two limitations:
Table 2: Properties of Quinine vs. Quinine Salicylate
Property | Quinine Base | Quinine Salicylate | Significance |
---|---|---|---|
Molecular Weight | 324.42 g/mol | 444.54 g/mol | Enhanced stability |
Solubility | Low in water | High in polar solvents | Improved bioavailability |
Key Functional Groups | Quinoline, quinuclidine | Added salicylate ion | Dual antipyretic/antimalarial action |
Synthesis Pathway | Plant extraction | Esterification/salt formation | Scalable production |
Quinine salicylate’s primary use targeted Plasmodium-induced malaria. Its adoption surged in the 1920s–1940s when synthetic antimalarials (e.g., pamaquine, chloroquine) faced supply shortages. Unlike pure quinine, the salicylate derivative demonstrated enhanced efficacy against cerebral malaria due to superior blood-brain barrier penetration [3] [6]. Beyond antiparasitic applications, it served dual roles:
Table 3: Historical Therapeutic Milestones of Quinine Salicylate
Era | Application | Clinical Rationale |
---|---|---|
1920s–1940s | Malaria chemotherapy | Synergistic DHFR inhibition and haem toxicity |
1930s–1960s | Rheumatic fever | Combined antipyretic (salicylate) and muscle relaxant (quinine) |
1950s–1980s | Nocturnal leg cramps | Quinine’s calcium channel modulation |
1970s–2000s | Veterinary anti-inflammatories | COX inhibition and parasite clearance |
The decline of quinine salicylate began with artemisinin-based antimalarials (post-2006 WHO guidelines) and safer NSAIDs. Nevertheless, its development epitomizes early medicinal chemistry’s empirical approach—repurposing natural scaffolds through rational modification [1] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: